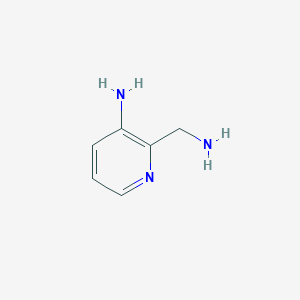

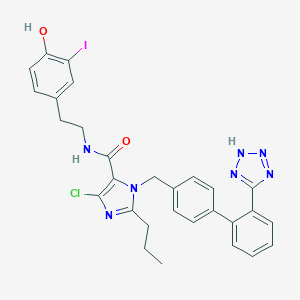

![molecular formula C20H14O B121287 9,10-Dihydrobenzo[a]pyren-7(8h)-one CAS No. 3331-46-2](/img/structure/B121287.png)

9,10-Dihydrobenzo[a]pyren-7(8h)-one

Vue d'ensemble

Description

9,10-Dihydrobenzo[a]pyren-7(8h)-one, also known as this compound, is a useful research compound. Its molecular formula is C20H14O and its molecular weight is 270.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Électronique organique

Dans le domaine de l'électronique organique, 9,10-Dihydrobenzo[a]pyren-7(8h)-one est exploré pour son utilisation potentielle dans les transistors à effet de champ organiques (OFET) et la photovoltaïque organique (OPV). Ses propriétés électroniques en font un candidat pour développer des dispositifs électroniques organiques plus efficaces et stables .

Test de mutagenèse

Le composé est utilisé dans les tests de mutagenèse pour évaluer le potentiel mutagène des substances. Sa capacité à former des métabolites d'ester sulfurique électrophile, mutagène ou tumorigène qui se lient de manière covalente à l'ADN est un aspect clé de ces études .

Mécanisme D'action

Target of Action

It is known to be a precursor to benzo[a]pyrene derivatives .

Mode of Action

It is known to be involved in the synthesis of benzo[a]pyrene derivatives

Biochemical Pathways

It is known to be involved in the synthesis of benzo[a]pyrene derivatives , which are potent carcinogens and can affect multiple biochemical pathways.

Result of Action

Its derivative, benzo[a]pyrene, is a potent carcinogen and can cause genotoxic effects .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 9,10-Dihydrobenzo[a]pyren-7(8h)-one are not fully understood yet. It is known that it is a precursor to benzo[a]pyrene derivatives

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

9,10-dihydro-8H-benzo[a]pyren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGDHFJPKNZUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049271 | |

| Record name | 9,10-Dihydrobenzo[a]pyren-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3331-46-2 | |

| Record name | 9,10-Dihydrobenzo[a]pyren-7(8H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3331-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydrobenzo(a)pyren-7(8H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003331462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3331-46-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Dihydrobenzo[a]pyren-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dihydrobenzo[a]pyren-7(8H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-DIHYDROBENZO(A)PYREN-7(8H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Z04YQ9CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9,10-Dihydrobenzo[a]pyren-7(8H)-one, often referred to as benzo[a]pyrene-7,8-quinone (BPQ), contribute to the genotoxicity of benzo[a]pyrene?

A1: B[a]P itself is not directly genotoxic but requires metabolic activation. One pathway involves its conversion to BPQ by enzymes like aldo-keto-reductases (AKRs) []. BPQ, a reactive Michael acceptor, can then directly alkylate DNA bases []. This covalent modification can disrupt DNA replication and repair, potentially leading to mutations and contributing to B[a]P's carcinogenicity.

Q2: What types of DNA adducts does BPQ form, and how have these been characterized?

A2: Research shows that BPQ reacts with DNA nucleosides, forming both stable and unstable (depurinating) adducts []. A study identifying novel stable adducts formed between BPQ and deoxyguanosine (dG) or deoxyadenosine (dA) under physiological pH conditions highlights the complex reactivity of this molecule []. These adducts were meticulously characterized using various spectroscopic techniques, including UV, electrospray mass spectrometry, and NMR (1H, 13C, COSY, NOE, ROESY, HMQC, HSQC, and HMBC) []. Understanding the structure of these adducts is crucial for comprehending the mutations they might induce.

Q3: How does the chemical structure of this compound relate to its reactivity?

A3: The structure of this compound contains a quinone moiety, which is an electrophilic center. This makes the molecule susceptible to nucleophilic attack by electron-rich groups in DNA bases like nitrogen atoms. The specific position of attack on the quinone and subsequent rearrangements dictate the final structure of the adduct formed [].

Q4: What are the implications of the ultrasensitive enzyme immunoassay developed for benzo[a]pyrene in environmental samples []?

A4: The development of highly sensitive detection methods for B[a]P, like the enzyme immunoassay described in [], allows for the quantification of this pollutant at trace levels in various environmental matrices, including water. This is critical for monitoring B[a]P levels in drinking water sources and assessing potential human exposure. Understanding the levels of B[a]P in the environment provides crucial information for risk assessment and the implementation of public health measures.

Q5: How can we study the potential long-term health effects of exposure to this compound and similar compounds?

A5: While direct studies on the long-term effects of this specific compound might be limited, research often focuses on the parent compound, B[a]P. Animal models, particularly rodent models, are frequently used to investigate the carcinogenic potential of B[a]P and its link to various cancers []. These studies help elucidate the mechanisms of B[a]P-induced carcinogenesis, including the role of its metabolites like BPQ. Additionally, epidemiological studies examining populations exposed to high levels of B[a]P can provide valuable insights into long-term health consequences in humans.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

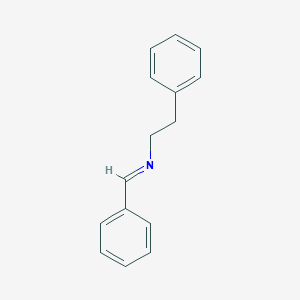

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)

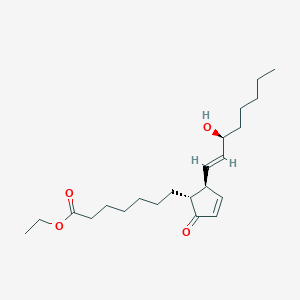

![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)

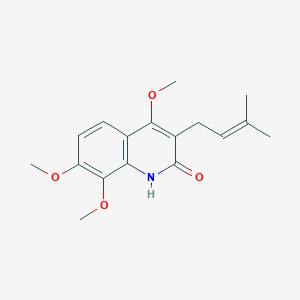

![[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid](/img/structure/B121213.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride](/img/structure/B121215.png)

![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)

![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)